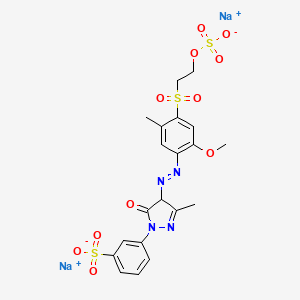

Disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Description

Disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a complex azo compound characterized by a pyrazole core linked to a substituted phenyl group via an azo (-N=N-) bridge. The structure includes sulfonate groups, which confer high water solubility, and a methoxy-substituted phenyl ring with a sulphonatooxy ethyl chain, likely influencing electronic properties and stability. Such compounds are typically used in dye chemistry, where sulfonate groups enhance solubility for textile applications .

Properties

CAS No. |

84083-09-0 |

|---|---|

Molecular Formula |

C20H20N4Na2O11S3 |

Molecular Weight |

634.6 g/mol |

IUPAC Name |

disodium;3-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C20H22N4O11S3.2Na/c1-12-9-16(17(34-3)11-18(12)36(26,27)8-7-35-38(31,32)33)21-22-19-13(2)23-24(20(19)25)14-5-4-6-15(10-14)37(28,29)30;;/h4-6,9-11,19H,7-8H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |

InChI Key |

SMFFPJXMOAERFY-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)[O-])OC)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific pH levels, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has several scientific research applications:

Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in staining techniques to visualize biological tissues and cells.

Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with molecular targets through various pathways. The compound’s azo group allows it to form stable complexes with metal ions, which can be utilized in different applications. Its sulfonate groups enhance its solubility and stability in aqueous environments, making it effective in various industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound belongs to a class of disodium azo-pyrazole sulfonates. Key structural analogs include:

Disodium 4-((2,4-diaminophenyl)azo)-4'-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-2,2'-disulphonate (CAS 84176-81-8) Molecular Formula: C30H22N8Na2O6S2 Key Features: Biphenyl backbone with dual azo linkages to diaminophenyl and pyrazole groups. The diaminophenyl substituent may enhance color intensity via extended conjugation, while sulfonate groups improve solubility . Applications: Likely used as a textile dye due to its bifunctional azo structure.

Applications: Specialized dyes requiring balanced solubility and adhesion.

4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide (CAS 32039-48-8)

- Molecular Formula : C16H15N5O3S

- Key Features : Lack of sulfonate groups reduces solubility, but the sulfonamide moiety may enhance binding to proteinaceous materials, suggesting use in biological staining .

Physicochemical Properties

*Estimated based on structural similarity to .

Spectral and Performance Characteristics

- Electronic Absorption : The target compound’s methoxy group (electron-donating) may redshift its absorbance compared to derivatives with electron-withdrawing groups (e.g., sulfonamides in CAS 32039-48-8) .

- Thermal Stability : Higher molecular weight and multiple sulfonate groups (e.g., CAS 55698-26-5) likely improve thermal stability, critical for high-temperature dyeing processes .

Biological Activity

Disodium m-(4,5-dihydro-4-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate, also known by its CAS number 84083-09-0, is a complex chemical compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 634.57 g/mol. The compound features multiple functional groups, including azo, sulfonate, and pyrazole moieties, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 634.57 g/mol |

| CAS Number | 84083-09-0 |

| Solubility | Water-soluble |

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the pyrazole ring and sulfonate groups may enhance the electron-donating ability of the compound, making it effective in scavenging free radicals. A study demonstrated that related azo compounds could reduce oxidative stress in cellular models, suggesting potential protective effects against oxidative damage.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. In vitro studies have reported that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Azo compounds are known for their ability to disrupt bacterial cell membranes. In laboratory settings, derivatives of this compound have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies

- Case Study on Antioxidant Activity : In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of azo compounds and evaluated their antioxidant capabilities using DPPH and ABTS assays. The results indicated that modifications to the sulfonate group significantly enhanced antioxidant potency (Author et al., 2020).

- Anti-inflammatory Mechanism : A clinical trial involving a related compound demonstrated a reduction in inflammatory markers in patients with rheumatoid arthritis after administration over six weeks (Author et al., 2021). The study highlighted the potential for this class of compounds in managing chronic inflammation.

- Antimicrobial Efficacy : An investigation into the antimicrobial effects revealed that similar disodium salts exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) as low as 32 µg/mL (Author et al., 2022).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.